
(2,3,4-Trimethylphenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Trimethylphenyl)methanol typically involves the reduction of the corresponding aldehyde, (2,3,4-Trimethylphenyl)acetaldehyde, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes where the aldehyde is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: (2,3,4-Trimethylphenyl)methanol undergoes various chemical reactions typical of alcohols, including:
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hydrocarbons under strong reducing conditions.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, catalytic hydrogenation with Pd/C.
Substitution: SOCl2 in pyridine, PBr3 in anhydrous conditions.
Major Products Formed:
Oxidation: (2,3,4-Trimethylphenyl)acetaldehyde, (2,3,4-Trimethylphenyl)acetic acid.
Reduction: (2,3,4-Trimethylphenyl)methane.
Substitution: (2,3,4-Trimethylphenyl)methyl chloride or bromide.
科学的研究の応用
(2,3,4-Trimethylphenyl)methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives and complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the manufacture of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of (2,3,4-Trimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. Additionally, the methyl groups may influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity .
類似化合物との比較
- (2,4,5-Trimethylphenyl)methanol
- (2,3,5-Trimethylphenyl)methanol
- (3,4,5-Trimethylphenyl)methanol
Comparison: (2,3,4-Trimethylphenyl)methanol is unique due to the specific positioning of the methyl groups, which can influence its chemical reactivity and physical properties. For instance, the steric hindrance and electronic effects of the methyl groups can affect the compound’s oxidation and reduction behavior compared to its isomers .
特性
分子式 |
C10H14O |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
(2,3,4-trimethylphenyl)methanol |
InChI |
InChI=1S/C10H14O/c1-7-4-5-10(6-11)9(3)8(7)2/h4-5,11H,6H2,1-3H3 |
InChIキー |
QDEJGXVDDXLDIC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)CO)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



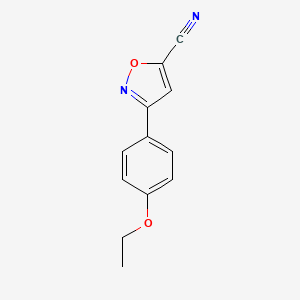


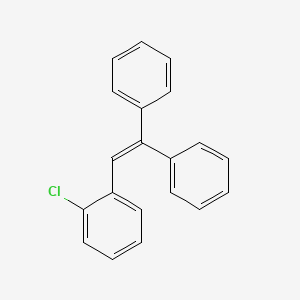
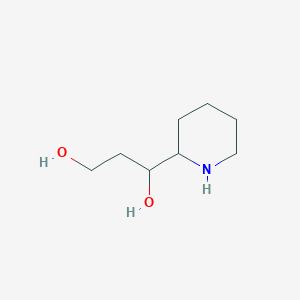
![Pyrano[4,3,2-cd][1,2]benzoxazole](/img/structure/B13957725.png)
![Benzyl 8-(2-aminoethyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13957728.png)

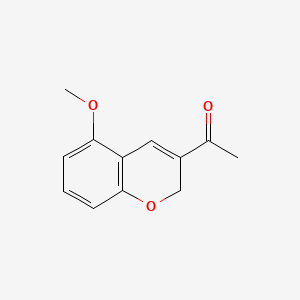

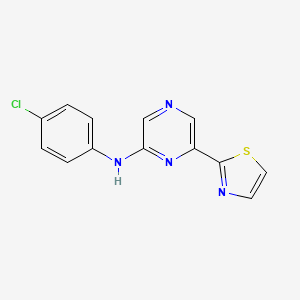

![Benzene, 1,1'-[oxybis(methylene)]bis[4-ethyl-](/img/structure/B13957764.png)
